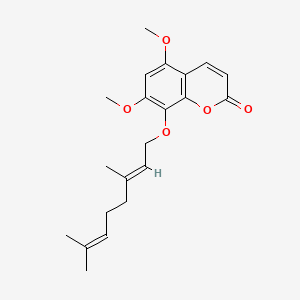

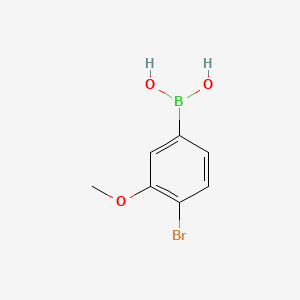

4-溴-6-乙基喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

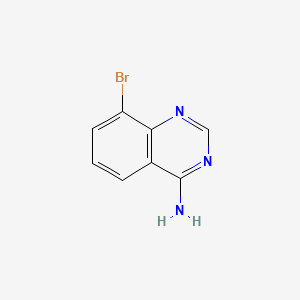

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate, also known as EBEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. EBEC belongs to the quinoline family of compounds, which are known for their diverse biological activities and pharmacological properties.

作用机制

The mechanism of action of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. Specifically, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division. By inhibiting this enzyme, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can prevent the growth and spread of cancer cells.

Biochemical and Physiological Effects:

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to have a number of biochemical and physiological effects on cells and tissues. For example, studies have shown that Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.

实验室实验的优点和局限性

One of the main advantages of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool for studying the mechanisms of various biological processes and for developing new therapies for diseases such as cancer. However, one limitation of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is its potential toxicity, which can make it difficult to use in certain experiments or in vivo studies.

未来方向

There are several future directions for research involving Ethyl 4-bromo-6-ethylquinoline-3-carboxylate. One area of interest is the development of new cancer therapies based on the compound. Researchers are also exploring the potential use of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in the treatment of infectious diseases such as HIV and hepatitis C. Additionally, there is interest in using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate as a building block for the synthesis of new materials with unique properties. Overall, the diverse biological activities and potential applications of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate make it an exciting area of research with many opportunities for future exploration.

合成方法

The synthesis of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves the condensation of 4-bromo-6-ethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent such as lithium aluminum hydride to yield the final product. The yield of this reaction is typically high, making it a reliable method for the synthesis of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate.

科学研究应用

药物化学

喹啉母核在许多具有药理活性的杂环化合物中是必不可少的,因为它们在药物化学中有着广泛的应用 . 由于它们具有广泛的生物活性,它们被认为是药物发现计划中的优先结构 .

抗癌研究

喹啉衍生物已显示出作为抗癌剂的潜力 . 它们独特的化学结构使它们能够与癌症生物学中相关的生物靶标相互作用。

抗氧化剂开发

基于喹啉的化合物已显示出抗氧化特性 . 它们可以中和自由基,自由基对人体有害,会导致衰老和疾病。

抗炎药

喹啉衍生物因其抗炎作用而被研究 . 它们可能被用于开发新的抗炎药。

抗疟疾药

基于喹啉的化合物在抗疟疾药中有着悠久的历史 . 氯喹和羟氯喹是著名的基于喹啉的抗疟疾药物。

抗SARS-CoV-2研究

在COVID-19大流行的背景下,喹啉衍生物因其潜在的抗SARS-CoV-2活性而被研究 .

抗结核药

喹啉衍生物已显示出在治疗结核病方面的潜力 . 它们可用于开发新的抗结核药物。

工业化学

喹啉在工业化学中有着广泛的应用 . 它们用于合成染料、药物和其他工业化学品。

属性

IUPAC Name |

ethyl 4-bromo-6-ethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDYFXPKFEKAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677904 |

Source

|

| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242260-59-8 |

Source

|

| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)